2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound with a molecular formula of C23H24BrN2O4S2. This compound is notable for its unique structure, which includes a bromobenzenesulfonyl group, an oxazole ring, and a cyclohexylacetamide moiety. It is used in various scientific research applications due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Cyclohexylacetamide Moiety: The final step involves the coupling of the sulfonylated oxazole with cyclohexylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts or bases like triethylamine or pyridine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE can be compared with other similar compounds, such as:
2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE: This compound has a furan ring instead of a phenyl ring, which may result in different biological activities and chemical properties.
2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE: The presence of a thiophene ring instead of a phenyl ring can also influence the compound’s reactivity and biological effects.
2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE: The substitution of a fluorophenyl group may enhance the compound’s stability and alter its biological activity.
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZETDRWQVCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.